

Unraveling the Molecular Architecture of Glycozolinine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Glycozolinine**, a carbazole alkaloid isolated from the plant species Glycosmis pentaphylla. This document details the key experimental methodologies and spectroscopic data that were instrumental in determining its molecular architecture as 6-hydroxy-3-methylcarbazole.

Isolation of Glycozolinine

Glycozolinine was first isolated from the seeds of Glycosmis pentaphylla, a plant belonging to the Rutaceae family. The isolation procedure typically involves the extraction of the plant material with a suitable organic solvent, followed by chromatographic separation to yield the pure alkaloid.

Experimental Protocol: Isolation and Purification

A general procedure for the isolation of carbazole alkaloids from Glycosmis pentaphylla involves the following steps:

• Extraction: The dried and powdered plant material (seeds) is subjected to Soxhlet extraction or maceration with a solvent such as petroleum ether, chloroform, or methanol to obtain a crude extract.



- Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other neutral and acidic components. The extract is dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 5% HCl).
 The acidic aqueous layer, now containing the protonated alkaloids, is collected.
- Basification and Re-extraction: The acidic aqueous layer is basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, which are then re-extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).
- Chromatographic Separation: The resulting crude alkaloid mixture is concentrated and subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate mixtures) to separate the individual alkaloids.
- Crystallization: Fractions containing Glycozolinine are identified by thin-layer chromatography (TLC) analysis. The solvent is evaporated from these fractions, and the residue is purified by recrystallization from a suitable solvent system to yield pure Glycozolinine.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of **Glycozolinine** was achieved through a combination of spectroscopic techniques, primarily Ultraviolet (UV) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Physicochemical Properties

Property	Value
Molecular Formula	C13H11NO
Appearance	Crystalline solid
CAS Number	5257-08-9

Ultraviolet (UV) and Infrared (IR) Spectroscopy



UV and IR spectroscopy provided the initial insights into the functional groups and the chromophoric system present in **Glycozolinine**.

Spectroscopic Data	Value (cm ⁻¹) or (nm)	Interpretation
UV λmax	238, 258, 303, 330	Suggests a carbazole chromophore
IR (KBr)	3400 (br)	O-H stretching (phenolic)
3300	N-H stretching (secondary amine)	
1620, 1580	Aromatic C=C stretching	_
1330	C-N stretching	_
1210	C-O stretching (phenolic)	_

The UV spectrum is characteristic of a carbazole skeleton. The IR spectrum indicates the presence of a hydroxyl group (phenolic), a secondary amine (part of the carbazole ring), and an aromatic system.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight and elemental composition of **Glycozolinine**.

Mass Spectrometry Data	m/z Value	Interpretation
[M] ⁺	197	Molecular ion peak, confirming the molecular weight

The molecular ion peak at m/z 197 corresponds to a molecular formula of C₁₃H₁₁NO, which was confirmed by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy were the most powerful tools for the definitive structural elucidation of **Glycozolinine**, allowing for the precise assignment of all proton and carbon atoms in the molecule.

¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85	d	1H	H-4
7.78	br s	1H	N-H
7.25	d	1H	H-5
7.18	S	1H	H-2
7.05	d	1H	H-8
6.80	dd	1H	H-7
4.85	S	1H	О-Н
2.45	S	3H	-СНз

¹³C NMR Spectroscopic Data (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
148.5	C-6
140.2	C-8a
138.0	C-4a
124.5	C-9a
123.8	C-4
122.5	C-2
120.0	C-3
118.5	C-5
112.0	C-7
110.0	C-1
109.5	C-8
105.0	C-9b
21.5	-CH₃

Experimental Protocol: NMR Spectroscopy

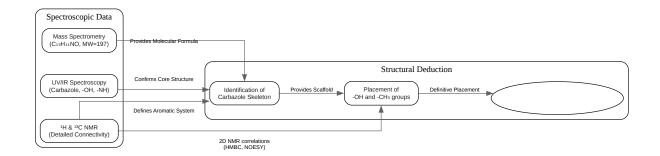
- Sample Preparation: A few milligrams of pure **Glycozolinine** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.



- 2D NMR (COSY, HSQC, HMBC): To aid in the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
 - COSY: Identifies proton-proton couplings within the same spin system.
 - HSQC: Correlates protons directly to their attached carbons.
 - HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Logical Elucidation of the Structure

The combined spectroscopic data allows for a step-by-step deduction of the **Glycozolinine** structure.



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Logical workflow for the structure elucidation of **Glycozolinine**.

 Molecular Formula and Core Structure: The mass spectrum established the molecular formula as C₁₃H₁₁NO. The UV and IR spectra strongly suggested the presence of a carbazole ring system, which accounts for C₁₂H₉N of the formula.

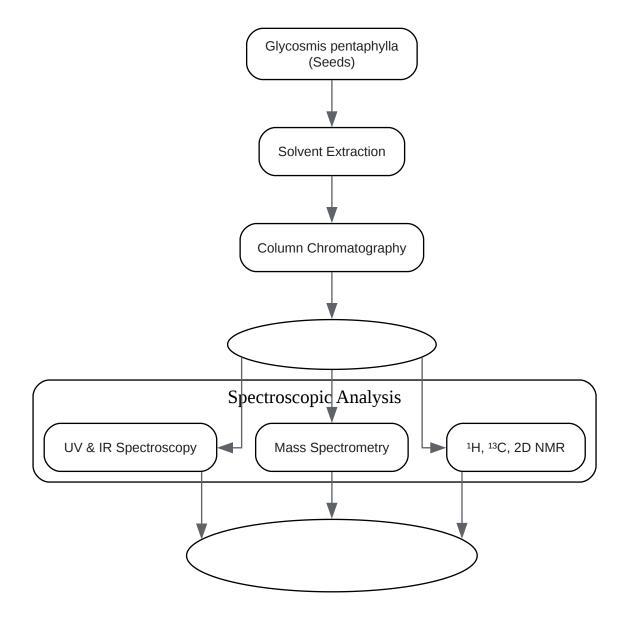


- Identification of Substituents: The remaining atoms, CH₂O, and the IR data pointed to a methyl (-CH₃) and a hydroxyl (-OH) group as the substituents on the carbazole ring.
- Placement of Substituents: The ¹H and ¹³C NMR data were crucial for determining the positions of the methyl and hydroxyl groups.
 - The singlet at 2.45 ppm in the ¹H NMR is characteristic of a methyl group attached to an aromatic ring.
 - The broad singlet at 4.85 ppm, which is exchangeable with D₂O, confirms the phenolic hydroxyl group.
 - The coupling patterns of the aromatic protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, were analyzed.
 - 2D NMR experiments, particularly HMBC, would show correlations from the methyl
 protons to adjacent aromatic carbons and from the aromatic protons near the hydroxyl
 group to the carbon bearing it, allowing for the unambiguous placement of the methyl
 group at position 3 and the hydroxyl group at position 6.

Conclusion

The systematic application of modern spectroscopic techniques, including mass spectrometry, UV-Vis, IR, and particularly high-field ¹H and ¹³C NMR spectroscopy, has unequivocally established the chemical structure of **Glycozolinine** as 6-hydroxy-3-methylcarbazole. This detailed structural information is fundamental for further research into its synthesis, biosynthesis, and potential pharmacological activities.





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Overall experimental workflow for the isolation and structure elucidation of **Glycozolinine**.

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